

Spectroscopic and Synthetic Profile of 2-Allylanisole: A Technical Guide

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Compound of Interest

Compound Name: 2-Allylanisole

Cat. No.: B1347116

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-allylanisole** (also known as 1-allyl-2-methoxybenzene), a valuable building block in organic synthesis. This document presents available quantitative spectroscopic data in a structured format, outlines a detailed experimental protocol for its synthesis, and includes visualizations to clarify the experimental workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-allylanisole**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.25 - 7.15	m	Aromatic H	
6.95 - 6.85	m	Aromatic H	
6.05 - 5.90	m	-CH=CH ₂	
5.10 - 5.00	m	-CH=CH ₂	
3.85	s	-OCH ₃	
3.40	d	6.7	Ar-CH ₂ -

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
157.4	Ar-C-O
137.2	-CH=CH ₂
130.6	Ar-C (quaternary)
127.8	Ar-CH
126.9	Ar-CH
120.7	Ar-CH
115.6	-CH=CH ₂
110.4	Ar-CH
55.4	-OCH ₃
34.7	Ar-CH ₂ -

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3075	Medium	=C-H stretch (alkene)
3000	Medium	=C-H stretch (aromatic)
2935, 2835	Strong	C-H stretch (aliphatic)
1638	Strong	C=C stretch (alkene)
1600, 1495	Strong	C=C stretch (aromatic)
1245	Strong	C-O stretch (aryl ether)
995, 915	Strong	=C-H bend (alkene, out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of **2-allylanisole** shows a molecular ion peak ($[M]^+$) at m/z 148, corresponding to its molecular weight. Predicted fragmentation data suggests the following significant ions:

m/z	Predicted Adduct
149.09610	$[M+H]^+$
148.08827	$[M]^+$
147.08154	$[M-H]^-$
131.08608	$[M+H-H_2O]^+$
171.07804	$[M+Na]^+$

Note: The NMR and IR data presented are based on typical values for the functional groups present in **2-allylanisole** and may vary slightly depending on the experimental conditions.

Experimental Protocols

Synthesis of 2-Allylanisole

A common and effective method for the synthesis of **2-allylanisole** is the Williamson ether synthesis, followed by a Claisen rearrangement. An alternative direct C-allylation of guaiacol (2-methoxyphenol) can also be employed. Below is a typical experimental protocol for the synthesis via O-allylation of guaiacol followed by thermal Claisen rearrangement.

Materials:

- Guaiacol (2-methoxyphenol)
- Allyl bromide
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Diethyl ether
- 10% Sodium hydroxide solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- N,N-Dimethylaniline (as solvent for rearrangement)

Procedure:

Step 1: O-Allylation of Guaiacol to form 2-allyloxyanisole

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guaiacol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
- Stir the mixture at room temperature for 15 minutes.
- Add allyl bromide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Evaporate the acetone under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with 10% sodium hydroxide solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-allyloxyanisole.

Step 2: Claisen Rearrangement to **2-Allylanisole**

- Place the crude 2-allyloxyanisole in a flask with N,N-dimethylaniline.
- Heat the mixture to reflux (approximately 190-200 °C) for 2-3 hours.
- Cool the reaction mixture and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure **2-allylanisole**.

Spectroscopic Analysis

NMR Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
- The sample is dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

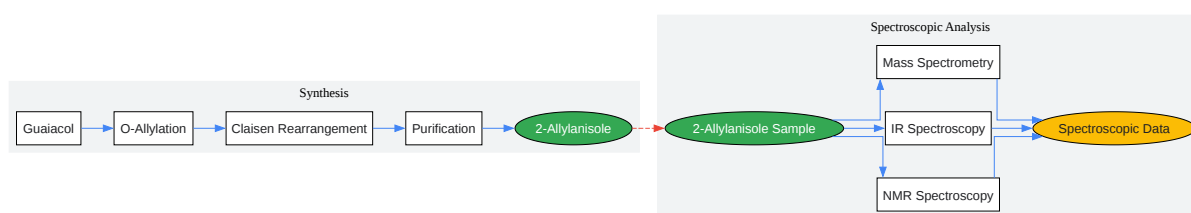
- Infrared spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer.
- The spectrum of a neat liquid sample can be recorded by placing a thin film between two sodium chloride plates.

Mass Spectrometry:

- Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of **2-allylanisole**.



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Caption: Synthetic and analytical workflow for **2-allylanisole**.

Caption: Claisen rearrangement of 2-allyloxylanisole.

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